![molecular formula C25H24ClN3O B2628667 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide CAS No. 478077-13-3](/img/structure/B2628667.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide” is a complex organic compound. It contains a benzyl group, two pyrrole rings, and an amide group .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was filtered, washed thoroughly with cold water, dried and recrystallized from ethanol (yield 80 %) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH 2), 1,655 (amide C=O) cm −1 . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance, solubility, melting point, and spectral data. For instance, the melting point is 170–172 °C .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Metal Chelation Properties
The compound features a 1,2,3-triazole framework, which serves as an interesting N-heterocyclic structure. It can act both as a hydrogen bond donor and a metal chelator . Theoretical studies have confirmed C–H hydrogen bonding within the 1,2,3-triazole ring, aligning with experimental observations. This property makes it a versatile scaffold for various applications.
Catalysis: Pd-Click-Modified Magnetic Nanocatalyst
The triazole moiety in this compound plays a dual role as a strong linker and an excellent ligand. Researchers have successfully prepared a magnetic nanocatalyst called Pd@click-Fe3O4/chitosan. This nanostructure immobilizes palladium species and acts as an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as a convenient, inexpensive, and environmentally friendly CO source. It selectively converts aryl halides to aromatic aldehydes under mild conditions and low Pd loading. Additionally, the catalyst performs well in Suzuki cross-coupling reactions of aryl halides with phenylboronic acids .
Medicinal Chemistry and Agrochemicals
Substituted triazine compounds, including those with a triazole framework, have gained attention in medicinal chemistry and agrochemical research. These compounds exhibit diverse bioactivities, such as adenosine A antagonism, anticonvulsant properties, antimicrobial effects, and potential as anticancer agents, bactericides, herbicides, and insecticides .
Imidazole Synthesis
The compound’s structural features may contribute to imidazole synthesis. For instance, N-heterocyclic carbenes (NHCs) have been used as ligands and organocatalysts. Recent research describes a NHC-catalyzed protocol for synthesizing 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines, utilizing an oxidant (tert-butylhydroperoxide) to convert an in situ formed enamine to an α-aminoaldehyde .
Rapid Synthesis of Regioselective N1-Substituted 3-Amino-1,2,4-triazoles
The compound’s triazole moiety may facilitate the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, leading to diverse products with structural diversity .
Antimicrotubule Agents
A specific derivative, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide, has been explored as a scaffold for antimicrotubule agents. Researchers evaluated its antiproliferative activity against select cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O/c1-18-19(2)29(17-20-10-4-3-5-11-20)25(28-14-8-9-15-28)22(18)16-27-24(30)21-12-6-7-13-23(21)26/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNSXPYQRLEKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=CC=CC=C2Cl)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)


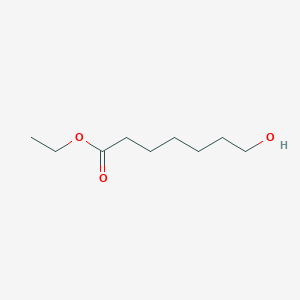
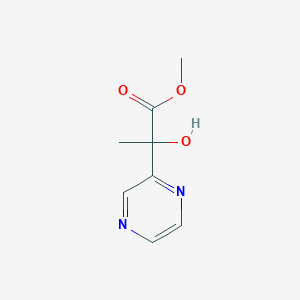

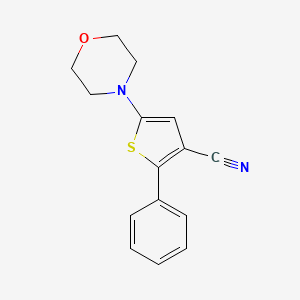
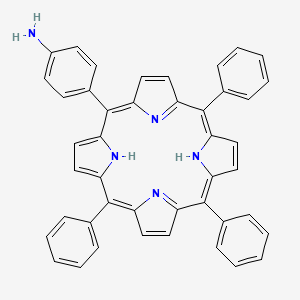
![7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628593.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628596.png)
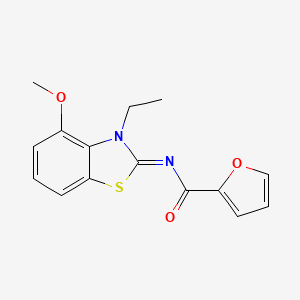
![3-[7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)